2',3,4-三羟基查耳酮

描述

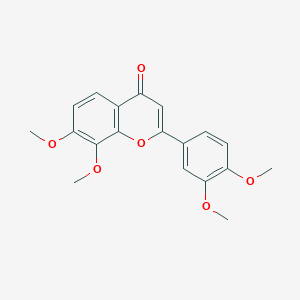

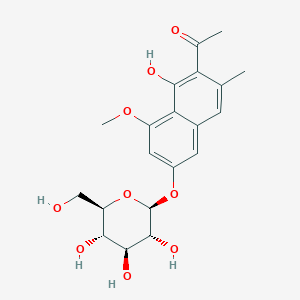

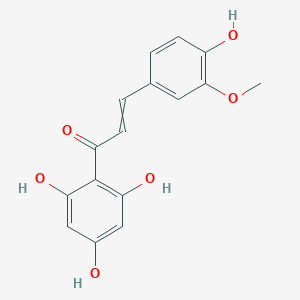

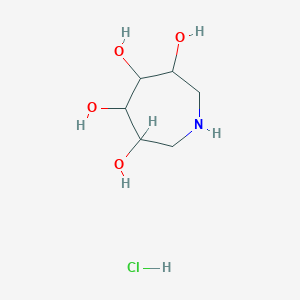

2’,3,4-Trihydroxychalcone is a chemical compound with the molecular formula C15H12O4 . It has an average mass of 256.253 Da and a monoisotopic mass of 256.073547 Da . It is also known as an estrogen receptor alpha (ERα) ligand .

Synthesis Analysis

Chalcones, including 2’,3,4-Trihydroxychalcone, are important secondary metabolites of plants that belong to the flavonoid family . They can be synthesized from 3,4-dimethoxycinnamic acid . The structure-activity relationship study suggests that the 2’,4’,6’-trihydroxyl substructure in the chalcone skeleton is efficacious for the inhibition of tyrosinase activity .Molecular Structure Analysis

The molecular structure of 2’,3,4-Trihydroxychalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 500.7±50.0 °C at 760 mmHg, and a flash point of 270.7±26.6 °C .Physical And Chemical Properties Analysis

2’,3,4-Trihydroxychalcone has several physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a boiling point of 500.7±50.0 °C at 760 mmHg, and a flash point of 270.7±26.6 °C . It also has a molar refractivity of 72.8±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 185.1±3.0 cm3 .科学研究应用

抗焦虑和镇静特性

2',3,4-三羟基查耳酮(缩写为TDC)表现出抗焦虑和镇静作用。 一项研究 发现,TDC 与另一种名为甘草查耳酮(ISL)的查耳酮表现出类似于地西泮(一种常见的抗焦虑药物)的活性。 这些发现表明其在焦虑管理和减轻压力方面具有潜在的应用。

雌激素受体调节

研究人员已确定 TDC 是一种雌激素受体α (ERα) 配体。 它重新编程雌二醇 (E2) 的作用以调节骨源性细胞中的独特基因。 这种特性可能有助于改善绝经期激素治疗 (MHT) 的安全性 .

抗炎活性

TDC 已被研究其抗炎潜力。 它通过直接结合RORγt的配体结合域 (LBD) 来抑制 Th17 细胞的分化,RORγt 是参与免疫反应的关键转录因子 。 这表明它在控制炎症疾病中发挥作用。

抗抑郁特性

在一项研究中,TDC 的衍生物4-氟-2',4',6'-三羟基查耳酮表现出抗抑郁活性 。 需要进一步研究,但这项发现暗示了其在情绪障碍中的潜力。

作用机制

Target of Action

The primary target of 2’,3,4-Trihydroxychalcone is the estrogen receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in the regulation of genes and cell proliferation .

Mode of Action

2’,3,4-Trihydroxychalcone modulates the responses mediated by ERα . It alters the activity of ERα on gene regulation and cell proliferation without competing with estrogen for binding to ERα . This unique mode of action has led to 2’,3,4-Trihydroxychalcone being termed a "reprogramming compound" .

Biochemical Pathways

2’,3,4-Trihydroxychalcone affects the ERα-mediated responses in cells . When combined with estrogen, it produces a synergistic activation with ERα on reporter and endogenous genes . It also prevents the estrogen-induced activation of the MAPK pathway and c-MYC transcription .

Pharmacokinetics

Chalcones, the class of compounds to which 2’,3,4-trihydroxychalcone belongs, are known to exhibit diverse therapeutic and pharmacological activities

Result of Action

The action of 2’,3,4-Trihydroxychalcone results in the alteration of gene regulation and cell proliferation . It blocks the proliferation of MCF-7 breast cancer cells by preventing the estrogen-induced activation of MAPK and c-MYC transcription .

Action Environment

It is known that chalcones, in general, can modulate a number of signaling molecules and cascades related to disease modification

安全和危害

未来方向

2’,3,4-Trihydroxychalcone has potential for long-term therapy in menopausal hormone therapy (MHT) due to its ability to modulate ERα-mediated responses . It may improve the safety profile of MHT by reprogramming the actions of estradiol (E2) to regulate unique genes . This compound represents a new class of ERα reprogramming drugs that can potentially be combined with existing estrogens to produce a safer MHT regimen .

生化分析

Biochemical Properties

2’,3,4-Trihydroxychalcone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to modulate estrogen receptor (ER)-mediated responses . It also exhibits promising activity against enzymes such as COX-1 and COX-2 . The nature of these interactions involves the modulation of the activity of these enzymes and proteins, thereby influencing various biochemical processes .

Cellular Effects

The effects of 2’,3,4-Trihydroxychalcone on cells are diverse and significant. It has been found to modulate estrogen receptor (ER)-mediated responses, thereby influencing gene regulation and cell proliferation . It also blocks the proliferation of MCF-7 breast cancer cells by preventing the E2-induced activation of MAPK and c-MYC transcription .

Molecular Mechanism

The molecular mechanism of action of 2’,3,4-Trihydroxychalcone involves its interaction with various biomolecules. It does not bind to the E2 binding site in ERα like selective estrogen receptor modulators (SERMs), but alters the activity of ERα on gene regulation and cell proliferation without competing with E2 for binding to ERα .

Temporal Effects in Laboratory Settings

It has been found to produce a synergistic activation with ERα on reporter and endogenous genes in human U2OS osteosarcoma cells .

Metabolic Pathways

2’,3,4-Trihydroxychalcone is involved in the flavonoid biosynthetic pathway . It interacts with various enzymes in this pathway, influencing metabolic flux and metabolite levels .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2',3,4-Trihydroxychalcone involves the condensation of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde, followed by cyclization and dehydration.", "Starting Materials": [ "2-hydroxyacetophenone", "3,4-dihydroxybenzaldehyde", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone (1.0 mmol) and 3,4-dihydroxybenzaldehyde (1.0 mmol) in ethanol (10 mL) and add a few drops of sodium hydroxide solution (10%).", "Step 2: Heat the reaction mixture at 70-80°C for 4-5 hours with constant stirring.", "Step 3: Allow the reaction mixture to cool to room temperature and add water (10 mL) to it.", "Step 4: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Evaporate the solvent under reduced pressure to obtain a yellow solid, which is 2',3,4-Trihydroxychalcone." ] } | |

| 6272-43-1 | |

分子式 |

C15H12O4 |

分子量 |

256.25 g/mol |

IUPAC 名称 |

(Z)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12O4/c16-12-4-2-1-3-11(12)13(17)7-5-10-6-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-5- |

InChI 键 |

PSYVAIWGYVDYHN-ALCCZGGFSA-N |

手性 SMILES |

C1=CC=C(C(=C1)C(=O)/C=C\C2=CC(=C(C=C2)O)O)O |

SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |

同义词 |

3-(3,4-Dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2',3,4-trihydroxychalcone metabolized in the body?

A1: Research using rat models shows that 2',3,4-trihydroxychalcone undergoes methylation to form its 3-O-methyl ether. [] This conjugated metabolite is then excreted through bile and urine. [] Interestingly, the study also observed demethylation of other methylated chalcones (3-O-methylbutein and 4-O-methylbutein) both in vivo and in vitro when incubated with rat intestinal microflora. [] This suggests the gut microbiome plays a role in the metabolism of these compounds.

Q2: What are the reported biological activities of 2',3,4-trihydroxychalcone and its derivatives?

A2: Studies indicate that 2',3,4-trihydroxychalcone and its derivatives exhibit antioxidant and anti-inflammatory properties. [] Specifically, 2',3,4-trihydroxychalcone demonstrated potent radical scavenging activity in the DPPH assay. [] Furthermore, its presence alongside other chalcones and flavonoids was identified in extracts from Stevia lucida, a plant known for its medicinal properties. [] This suggests potential therapeutic applications for this compound.

Q3: Are there any enzymatic applications for 2',3,4-trihydroxychalcone?

A3: Research points towards the potential application of enzymes in modifying 2',3,4-trihydroxychalcone. A study demonstrated the use of a novel thermophilic laccase-like multicopper oxidase from Thermothelomyces thermophila for the oxidative cyclization of 2',3,4-trihydroxychalcone. [] This highlights the potential for enzymatic modification of this compound for various applications, including the synthesis of novel derivatives.

Q4: Can you explain the structure-activity relationship (SAR) studies conducted on 2',3,4-trihydroxychalcone derivatives?

A4: Research synthesized various derivatives of 2',3,4-trihydroxychalcone, modifying the phenolic hydroxyl groups through methylation, methylenation, protection, and prenylation. [] Bioactivity studies revealed that the presence of 3,4-dihydroxyl substituents was crucial for antioxidant activity in the DPPH and 13-lipooxygenase (LOX) assays. [] This suggests the importance of these specific hydroxyl groups for the observed bioactivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)